Product packaging for C21H24F2N2O3(Cat. No.:)

C21H24F2N2O3

Cat. No.: B12629610
M. Wt: 390.4 g/mol
InChI Key: GUEJIYSJWURIGE-TXEJJXNPSA-N
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Description

Significance in Contemporary Chemical and Biomedical Research

Although clinical trials for Efletirizine were halted, its identity as a piperazine (B1678402) derivative with a bis(4-fluorophenyl)methyl group continues to be relevant in contemporary research. The core structures of Efletirizine are scaffolds that are frequently employed in the development of new therapeutic agents.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a key pharmacophore in drug discovery. researchgate.net This structure provides a versatile scaffold that can be modified to achieve desired pharmacological activities. researchgate.netnih.gov Its properties, such as a large polar surface area and the capacity for hydrogen bonding, often lead to improved water solubility, oral bioavailability, and better target specificity in drug candidates. nih.govbohrium.com Piperazine derivatives are investigated for a wide array of therapeutic applications, including as antipsychotics, antidepressants, anxiolytics, and anticancer agents. nih.govmdpi.com

Similarly, the bis(4-fluorophenyl)methyl moiety is a significant structural element in various bioactive compounds. For instance, it is a building block for antipsychotic drugs like fluspirilene, pimozide, and penfluridol. ossila.com This group is also explored in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, which have potential applications in treating psychostimulant use disorders. nih.govnih.gov The fluorination of the phenyl rings can enhance metabolic stability and binding affinity to target proteins.

Overview of Structural Features and Core Chemical Class Relevance

Efletirizine is a member of the diphenylmethylpiperazine class of antihistamines. wikipedia.org Its structure is characterized by a central piperazine ring linked to a bis(4-fluorophenyl)methyl group on one nitrogen and an ethoxyacetic acid group on the other.

The key structural features are:

Piperazine Core: This heterocyclic amine is a common scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. mdpi.com

Bis(4-fluorophenyl)methyl Group: This bulky, lipophilic group contributes to the compound's binding affinity and selectivity for the H1 receptor.

Ethoxyacetic Acid Side Chain: This portion of the molecule is crucial for its pharmacokinetic properties.

The combination of these features places Efletirizine within a well-established class of compounds that have been extensively studied for their therapeutic potential. The synthesis of related compounds, such as Cetirizine (B192768), often involves the alkylation of a piperazine derivative with an appropriate side chain. wikipedia.org

Interactive Data Tables

Below are tables detailing the physicochemical properties and identifiers for C21H24F2N2O3 (Efletirizine).

PropertyValue
Molecular FormulaThis compound
Molecular Weight390.43 g/mol
SynonymsEfletirizine, UCB-28754
Chemical Name2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid
Table 1: General Properties of this compound (Efletirizine)
IdentifierValue
CAS Number150756-35-7
PubChem CID66003
Table 2: Chemical Identifiers for this compound (Efletirizine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24F2N2O3 B12629610 C21H24F2N2O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24F2N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one

InChI

InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+

InChI Key

GUEJIYSJWURIGE-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C

Canonical SMILES

CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of C21h24f2n2o3

Established Synthetic Routes and Methodologies

The foundational synthesis for this class of compounds, particularly for analogs of the benchmark compound WAY-100635, is well-established. It typically involves a modular, multi-step approach that connects three key structural fragments: an arylpiperazine unit, an ethyl-N-(2-pyridinyl)amine linker, and a carboxamide group, which is often a modified cyclohexanecarboxamide (B73365) in fluorinated analogs.

Multi-step Reaction Pathways

The synthesis of fluorinated WAY-100635 analogs often commences from a common precursor, N-{2-[4-(2-methoxyphenyl)piperazine-yl]ethyl}-N-(2-pyridyl)amine, also known as WAY-100634. google.com A general and widely adopted pathway involves the acylation of this key amine intermediate with a suitable carboxylic acid derivative, which introduces the final portion of the molecule.

For example, the synthesis of Mefway, a fluorinated analog, follows a three-step procedure starting from WAY-100634. google.comsnmjournals.org The pathway involves:

Amide Coupling: Reaction of WAY-100634 with a commercially available cyclohexane-1,4-dicarboxylic acid monomethyl ester. google.com This step forms the core amide bond.

Ester Reduction: The resulting methyl ester is reduced to a primary alcohol.

Fluorination: The alcohol is then converted to the final fluoromethyl derivative. snmjournals.org

This modular approach is highly adaptable, allowing for the introduction of fluorine at various positions by selecting appropriately functionalized starting materials.

Key Intermediates and Reaction Conditions

The successful synthesis hinges on the management of key intermediates and the optimization of reaction conditions. The principal intermediate is WAY-100634 , which provides the crucial arylpiperazine and pyridinyl-ethylamine backbone. google.com

The coupling reaction to form the amide bond is critical. Initial methods utilized condensing agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which resulted in moderate yields of 30-40%. google.comsnmjournals.org To improve efficiency, a more common strategy is to convert the carboxylic acid into a more reactive acid chloride using reagents like thionyl chloride. This acid chloride can then be coupled with WAY-100634 in high yields. google.com

The subsequent reduction of the ester intermediate to an alcohol has presented challenges. While reagents like sodium borohydride (B1222165) and diisobutylaluminum hydride were explored, lithium aluminum hydride (LiAlH4) at low temperatures proved more effective, though significant cleavage of the amide bond can still occur, limiting yields to approximately 30-35%. google.comsnmjournals.org

The final fluorination step can be achieved via nucleophilic substitution. For instance, the intermediate alcohol can be converted to a good leaving group, such as a tosylate, which is then displaced by a fluoride (B91410) source. snmjournals.org

Table 1: Key Reaction Steps and Conditions in the Synthesis of a Fluorinated WAY-100635 Analog (Mefway)

Step Reactants Key Reagents Solvent Conditions Product Yield Reference
1. Amide Coupling WAY-100634, trans-Cyclohexane-1,4-dicarboxylic acid monomethyl ester BOP (condensing agent) or conversion to acid chloride with Thionyl Chloride - - N-{2-[4-(2-methoxyphenyl)piperazine-yl]ethyl}-N-(2-pyridyl)-N-(4-carboxymethylcyclohexane)carboxamide 30-40% (BOP), Higher with acid chloride google.com
2. Ester Reduction Product from Step 1 Lithium Aluminum Hydride (LiAlH4) - Low Temperature N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-hydroxymethylcyclohexane)carboxamide ~30-35% google.com
3. Tosylation Product from Step 2 Tosyl chloride - - N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide ~60% snmjournals.org
4. Fluorination Product from Step 3 [18F]Fluoride, Kryptofix 2.2.2 Acetonitrile (B52724) - [18F]Mefway 20-30% snmjournals.org

Novel Synthetic Approaches and Catalyst Development

To address the limitations of established routes, such as moderate yields and harsh conditions, research has focused on developing novel synthetic methodologies.

Stereoselective Synthesis Methodologies

While the core WAY-100635 structure is achiral, the principles of stereoselective synthesis are crucial when developing chiral analogs to explore the stereochemical requirements of the 5-HT1A receptor binding pocket. The synthesis of related chiral 5-HT1A receptor agonists demonstrates these advanced techniques. For instance, enantiomerically pure products have been prepared through standard SN2 reactions that couple an amine with a chiral electrophile, such as (S)- or (R)-4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane. unict.it These chiral building blocks are often derived from commercially available, enantiopure materials like (S)- or (R)-3-chloro-propan-1,2-diol, ensuring that the desired stereochemistry is maintained throughout the synthesis without racemization. unict.it Such methods are essential for creating compounds with potentially improved efficacy and selectivity.

Green Chemistry Principles in Synthesis

The synthesis of piperazine-containing pharmaceuticals is increasingly incorporating the principles of green chemistry to enhance sustainability. researchgate.net Strategies applicable to the synthesis of C21H24F2N2O3 and its analogs include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can replace conventional heating, often leading to significantly shorter reaction times and improved yields. mdpi.com

Heterogeneous Catalysis: Employing metal ions supported on polymer resins as catalysts facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse and reducing waste. mdpi.com

One-Pot, Multi-Component Reactions (MCRs): Designing reactions where multiple components react in a single step to form a complex product is a cornerstone of green chemistry. nih.gov An efficient, metal-free, four-component approach has been developed for synthesizing isothiourea-tethered piperazine (B1678402) derivatives, showcasing a strategy that improves atom economy and operational simplicity. nih.gov

Sustainable Solvents: Research into replacing hazardous solvents with greener alternatives, such as water or ethanol, is ongoing in piperazine synthesis. mdpi.comresearchgate.net

Structural Modifications and Analog Design

Intensive research has been dedicated to modifying the structure of WAY-100635 to fine-tune its pharmacological properties. These modifications aim to enhance metabolic stability, improve receptor selectivity, and adapt the molecule for specific applications like PET imaging.

Structural modifications have been explored on all three major components of the molecule:

The Cyclohexylcarboxamide Moiety: This part of the molecule is a frequent target for modification to block metabolic hydrolysis of the amide bond. The simple cyclohexyl ring has been replaced with a variety of structures, including fluorinated benzoic acids and sterically hindered, bridge-fused rings like adamantyl and cubyl. acs.orgnih.govnih.gov

The Pyridinyl Group: Introducing fluorine directly onto the pyridine (B92270) ring via nucleophilic heteroaromatic substitution is a common strategy. This is typically achieved by starting with a 6-bromo or 6-nitro precursor and displacing the leaving group with fluoride. researchgate.netnih.gov

The Arylpiperazine Side Chain: The N-arylpiperazine portion is critical for receptor affinity. Modifications here, such as replacing the basic side chain with a 4-phenylpiperazine or a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) moiety, have been shown to significantly increase selectivity for the 5-HT1A receptor over the dopamine (B1211576) D4 receptor. uliege.benih.gov

Table 2: Examples of Structural Modifications on the WAY-100635 Scaffold

Modified Section Original Group Modified Group Example Purpose of Modification Reference
Acyl Group Cyclohexanecarbonyl trans-4-Fluorocyclohexanecarbonyl Introduce 18F for PET imaging acs.org
Acyl Group Cyclohexanecarbonyl Adamantylcarbonyl Increase metabolic stability nih.govnih.gov
Pyridine Ring 2-Pyridinyl 6-Fluoro-2-pyridinyl Introduce 18F for PET imaging researchgate.netnih.gov
Phenylpiperazine 2-Methoxyphenyl 2-(2'-Fluoroethoxy)phenyl Create fluoroalkyl analogs for PET nih.gov
Side Chain N-ethyl-N-pyridinylamine 4-Phenylpiperazine Improve 5-HT1A/D4 receptor selectivity nih.govresearchgate.net

Chemical Transformations for Analog Generation

The generation of analogs of Efletirizine, 4-(Difluoromethoxy)-N-[1-(4-methylphenyl)-2-(4-morpholinyl)ethyl]benzamide, focuses on modifying its core components to explore and optimize its biological activity. nih.govresearchgate.net Key transformations can be targeted at the benzamide (B126), the central ethylamine (B1201723) linker, and the morpholine (B109124) ring.

A notable example of analog generation involves the creation of dual-activity compounds. Researchers have synthesized a series of compounds that possess both H(1) histamine (B1213489) receptor antagonist and 5-lipoxygenase (5-LO) inhibitory activities. researchgate.netresearchgate.net In this approach, the H(1)-binding scaffold of Efletirizine was linked to a lipophilic N-hydroxyurea, which is the moiety responsible for 5-LO inhibition in the drug Zileuton. researchgate.netresearchgate.net This transformation effectively creates a new chemical entity with a potentially broader therapeutic profile.

Further analog generation can be extrapolated from general synthetic methods for benzamides. The benzamide moiety is a common scaffold in medicinal chemistry, and various transformations are employed to create diverse analogs. e3s-conferences.orgresearchgate.net These can include:

Substitution on the Benzoyl Ring: Modifications to the 4-(difluoromethoxy)phenyl ring can be achieved through standard aromatic substitution reactions. Introducing or altering substituents on this ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing receptor binding affinity.

Amide Bond Modification: The amide bond itself is a key structural feature. While typically stable, its replacement with bioisosteres can lead to analogs with different physicochemical properties.

Alteration of the Ethylamine Linker: The length and substitution pattern of the ethylamine linker can be varied. For instance, introducing alkyl groups or conformational constraints could impact the spatial orientation of the benzamide and morpholine moieties relative to each other.

Modification of the Morpholine Ring: The morpholine ring is another site for chemical transformation. Opening the ring or substituting it with other heterocyclic systems can significantly alter the compound's properties. acs.org

A summary of potential chemical transformations for analog generation is presented in the table below.

Molecular Scaffold Transformation Type Example of Modification Potential Impact
BenzamideAromatic SubstitutionIntroduction of chloro or nitro groupsAltered electronic properties, new interaction points
BenzamideBioisosteric ReplacementReplacement of amide with reverse amideModified hydrogen bonding capabilities
Ethylamine LinkerChain HomologationExtension to a propylamine (B44156) linkerAltered spatial orientation of terminal groups
Morpholine RingRing SubstitutionIntroduction of alkyl groups on the ringIncreased lipophilicity, steric hindrance
Overall StructureHybridizationLinking to another pharmacophore (e.g., N-hydroxyurea)Creation of dual-target ligands

Library Synthesis Strategies

The synthesis of a library of Efletirizine analogs can be efficiently achieved through combinatorial and parallel synthesis techniques. These strategies allow for the rapid generation of a large number of compounds for high-throughput screening. Given the structure of Efletirizine, a convergent synthetic approach is often employed, where key fragments are synthesized separately and then combined.

Solid-Phase Synthesis:

A powerful strategy for library synthesis is solid-phase organic synthesis. For benzamide-containing compounds like Efletirizine, a resin-bound benzamide can be a key intermediate. For example, a general method for the solid-phase synthesis of a phthalide (B148349) library via directed ortho-lithiation of resin-bound benzamides has been developed. nih.gov This demonstrates that the benzamide portion of a molecule can be anchored to a solid support and then subjected to various chemical transformations. nih.gov

A plausible solid-phase library synthesis strategy for Efletirizine analogs could involve:

Immobilization: Attaching a suitably functionalized benzoyl chloride to a resin.

Diversification of the Amine Component: Reacting the resin-bound benzoyl chloride with a library of different substituted ethylamines containing various heterocyclic moieties (including modified morpholines).

Cleavage: Releasing the final benzamide products from the solid support.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is another effective method for generating compound libraries. This approach avoids the challenges of solid-phase synthesis, such as the need for specialized linkers and cleavage strategies. A base-catalyzed solution-phase parallel synthesis of vinylic benzamides has been reported, showcasing the feasibility of creating a library of benzamide derivatives in solution. nih.gov

For an Efletirizine library, a solution-phase parallel synthesis could be designed as follows:

Preparation of Building Blocks: Synthesizing a set of diverse 4-(difluoromethoxy)benzoyl chlorides with various substitutions on the aromatic ring, and a library of N-substituted morpholine ethylamines.

Parallel Amidation: Reacting each of the benzoyl chlorides with each of the amines in a parallel format, for example, in a 96-well plate. This can be facilitated by automated liquid handling systems.

Purification: Employing high-throughput purification techniques, such as preparative HPLC-MS, to isolate the desired products.

The table below outlines a representative parallel synthesis scheme for a library of Efletirizine analogs.

Reaction Step Building Block A (Acid Chlorides) Building Block B (Amines) Resulting Library
Amidation4-(Difluoromethoxy)benzoyl chloride1-(4-Methylphenyl)-2-(4-morpholinyl)ethanamineEfletirizine
3-Chloro-4-(difluoromethoxy)benzoyl chloride1-(4-Chlorophenyl)-2-(4-morpholinyl)ethanamineA library of analogs with varied substitution on the benzoyl ring
4-(Trifluoromethoxy)benzoyl chloride1-(4-Methylphenyl)-2-(thiomorpholinyl)ethanamineA library of analogs with varied substitution on the amine component
4-(Difluoromethoxy)-3-nitrobenzoyl chloride1-(3-Methylphenyl)-2-(4-morpholinyl)ethanamineA combinatorial matrix of all building blocks

These strategies enable the systematic exploration of the chemical space around the Efletirizine scaffold, which is crucial for identifying compounds with improved properties and for understanding the structure-activity relationships that govern their biological effects.

Molecular Target Identification and Mechanism of Action Studies for C21h24f2n2o3

Preclinical Investigations of Molecular Interactions

Preclinical studies are fundamental in drug discovery to characterize how a new chemical entity interacts with its biological targets. virginia.edu These in vitro and ex vivo experiments are designed to determine a compound's affinity, selectivity, and mechanism of action at a molecular level before it can be considered for further development. For Efletirizine, these investigations focused primarily on its interaction with the histamine (B1213489) H1 receptor and its potential effects on inflammatory enzymes.

Receptor Binding Studies

Receptor binding assays are crucial for quantifying the interaction between a ligand (the drug) and its receptor. These assays determine the affinity of the drug for its target and its selectivity over other receptors.

In vitro radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. ucl.ac.be These experiments typically involve a radiolabeled ligand that is known to bind to the target receptor. A competitive binding assay is then performed by introducing the unlabeled test compound (in this case, Efletirizine) at various concentrations to see how effectively it displaces the radioligand. The results are often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to an equilibrium dissociation constant (Ki) to reflect the compound's binding affinity.

For Efletirizine, it is established as a high-affinity antagonist of the histamine H1 receptor. patsnap.com However, specific quantitative data such as Ki or IC50 values from dedicated radioligand binding assays for Efletirizine are not extensively available in publicly accessible scientific literature. For context, studies on the related compound Levocetirizine, also from UCB, show a high affinity for the human H1 receptor with Ki values reported to be around 3 nM. nih.gov

Table 1: Representative Data from In Vitro Radioligand Binding Assays for H1 Receptor Antagonists
CompoundReceptorRadioligandKi (nM)Source
EfletirizineHuman Histamine H1[3H]mepyramineData not publicly availableN/A
LevocetirizineHuman Histamine H1[3H]mepyramine3 nih.gov
(S)-cetirizineHuman Histamine H1[3H]mepyramine100 nih.gov

Ligand-receptor kinetic analysis examines the rate at which a drug associates with its receptor (the 'on-rate' or k_on) and the rate at which it dissociates from the receptor (the 'off-rate' or k_off). These kinetic parameters are critical as they can determine the duration of a drug's action in the body. A slow dissociation rate (a small k_off value) often leads to a prolonged pharmacological effect, as the drug remains bound to its target for a longer period. nih.gov

While Efletirizine is characterized as a selective H1 receptor antagonist, specific kinetic data, including its association and dissociation rate constants, are not available in the published literature. Studies on the structurally related compound Levocetirizine have shown that it possesses a very slow dissociation rate from the H1 receptor, with a dissociation half-time (t½) of 142 minutes, contributing to its long duration of action. nih.gov This slow kinetic profile is a desirable feature for antihistamines intended for once-daily administration.

Selectivity is a critical aspect of drug safety and efficacy. A compound's selectivity is typically assessed by screening it against a panel of other receptors, enzymes, and ion channels to ensure it does not produce unintended effects ('off-target' effects). For an H1 antagonist, this would involve testing against other histamine receptor subtypes (H2, H3, H4), as well as other common receptors like adrenergic, serotonergic, and muscarinic receptors. nih.gov

It has been reported that the selectivity of Efletirizine was established against six other antihistamines and three of its own analogs. patsnap.com However, the detailed quantitative data from these selectivity panels are not publicly available. High selectivity for the H1 receptor over other targets is a hallmark of second-generation antihistamines, minimizing side effects like sedation that are associated with first-generation agents that often interact with muscarinic receptors. wikipedia.org For instance, the related compound Levocetirizine has been shown to be over 600-fold more selective for the H1 receptor compared to a wide range of other receptors. nih.gov

Enzyme Modulation and Inhibition Studies

Beyond receptor interactions, some drugs are designed to modulate the activity of enzymes. This can involve inhibiting an enzyme to block the production of a particular substance or activating it to enhance a metabolic process.

Research into Efletirizine explored a dual mechanism of action that included the inhibition of 5-lipoxygenase (5-LO). researchgate.net The 5-LO enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators implicated in allergic diseases like asthma. A study described the synthesis of hybrid compounds that linked the H1-binding scaffold of Efletirizine to a 5-LO inhibiting moiety derived from Zileuton. researchgate.net This approach aimed to create a single molecule with two distinct anti-inflammatory actions. While this indicates a clear research direction, specific IC50 values or detailed kinetic data for the inhibition of 5-lipoxygenase by Efletirizine itself are not reported in the available literature.

Protein-Protein Interaction (PPI) Modulation

Modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. researchgate.net PPIs are fundamental to many cellular processes, and their dysregulation can lead to disease. Drugs can be designed to either inhibit or stabilize these interactions to achieve a therapeutic effect. researchgate.netgoogle.com

Based on available literature, there is no evidence to suggest that the preclinical development of Efletirizine involved studies on the modulation of protein-protein interactions. Its known mechanism of action is centered on direct antagonism of the histamine H1 receptor and potential inhibition of the 5-lipoxygenase enzyme.

Cellular Mechanism Elucidation

The cellular mechanism of Efletirizine revolves around its potent antagonism of the histamine H1 receptor. This interaction blocks the downstream signaling cascades typically initiated by histamine, which are central to the allergic inflammatory response. Further research has also explored a dual-mechanism hypothesis involving the inhibition of 5-lipoxygenase (5-LO). patsnap.comtargetmol.cn

In Vitro Cellular Assays for Downstream Signaling

The primary mechanism of Efletirizine as a histamine H1 receptor antagonist has been delineated through various in vitro assays, which are standard for characterizing antihistaminic compounds. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, signals through the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). nih.gov

In vitro assays for H1 antagonists like Efletirizine typically involve cultured cells, such as Chinese Hamster Ovary (CHO-K1) cells, that are genetically engineered to express the human H1 receptor. arvojournals.org The antagonistic effect is quantified by measuring the inhibition of histamine-induced intracellular calcium mobilization. arvojournals.orgarchivesofmedicalscience.com

Furthermore, as a second-generation antihistamine, Efletirizine's effects on inflammatory cells are of significant interest. Assays using isolated human eosinophils, neutrophils, and T-lymphocytes are employed to investigate the compound's anti-inflammatory properties. For its close analogue, cetirizine (B192768), studies have shown inhibition of eosinophil chemotaxis and activation. rndsystems.com Assays such as chemiluminescence (to measure oxidative burst) and T-cell proliferation assays are also relevant for assessing the broader anti-inflammatory effects. ncats.ioresearchgate.net

The potential secondary mechanism of 5-lipoxygenase (5-LO) inhibition has been explored, primarily in the context of creating dual-function antihistamines from the Efletirizine scaffold. nih.govresearchgate.net The standard in vitro assay for this activity is the human whole blood assay, which measures the inhibition of leukotriene B4 (LTB4) formation following stimulation. researchgate.net

Table 1: Summary of In Vitro Cellular Assays for C21H24F2N2O3

Assay TypeCell/System UsedEndpoint MeasuredInferred Action of Efletirizine
H1 Receptor Antagonism
Calcium Mobilization AssayCHO-K1 cells expressing human H1 receptorInhibition of histamine-induced intracellular Ca2+ releaseDirect antagonism of the H1 receptor
Anti-inflammatory Effects
Eosinophil Chemotaxis AssayIsolated human eosinophilsInhibition of migration towards chemoattractantsReduction of inflammatory cell infiltration
Oxidative Burst AssayIsolated human phagocytesInhibition of chemiluminescenceSuppression of cellular oxidative stress
T-Cell Proliferation AssayIsolated human T-lymphocytesInhibition of PHA-activated proliferationModulation of adaptive immune response
5-LO Inhibition
Human Whole Blood AssayHuman whole bloodInhibition of A23187-stimulated LTB4 formationInhibition of the leukotriene pathway

Mechanistic Pathway Mapping

The mechanistic pathway for Efletirizine's primary action begins with its binding to the histamine H1 receptor, preventing histamine from activating its downstream cascade. This blockade directly interferes with the Gq/PLC signaling pathway. nih.gov

The hypothetical 5-LO inhibitory action would provide a parallel mechanism. By inhibiting 5-LO, Efletirizine would block the synthesis of leukotrienes, which are potent inflammatory mediators responsible for effects such as bronchoconstriction and vascular permeability. portico.org The inhibition of the 5-LO pathway can also impact NF-κB signaling, suggesting a convergence of its dual mechanisms on this critical inflammatory node. targetmol.cn

In Vivo Animal Model Investigations of Pharmacological Action

Preclinical in vivo studies are essential to confirm the therapeutic potential observed in cellular assays. For Efletirizine and related compounds, these investigations have been conducted in various animal models to assess antihistaminic and anti-inflammatory efficacy. ijpsr.com

Target Engagement in Animal Tissues

Confirming that a drug interacts with its intended target in a living organism is a critical step in preclinical development. For Efletirizine, direct evidence of target engagement in specific animal tissues is not extensively detailed in publicly available literature. However, the methodology for such studies is well-established. Techniques like the cellular thermal shift assay (CETSA) and competitive activity-based protein profiling (ABPP) are used to measure the binding of a drug to its target protein in tissue lysates or even intact cells from treated animals. nih.govnih.gov For H1 receptor antagonists, target engagement is often inferred from the pharmacological response in specific tissues, such as the inhibition of histamine-induced smooth muscle contraction in the airways or vasculature. nih.gov

Cellular Responses in Preclinical Animal Models

The in vivo efficacy of Efletirizine (UCB-28754) has been evaluated in a primate model of allergic rhinitis. researchgate.netresearchgate.netkoreamed.orgbvsalud.org This research provides concrete evidence of its pharmacological action in a relevant preclinical setting. Additionally, studies on dual-action compounds derived from the Efletirizine scaffold in guinea pig models offer further insights into its potential cellular effects in vivo. patsnap.comnih.govresearchgate.net

A key study utilized a monkey model to assess the effect of intranasally administered Efletirizine on nasal obstruction. researchgate.netresearchgate.net The animals were challenged with either histamine or, in Ascaris-sensitive monkeys, an Ascaris suum extract to induce an allergic response. The primary cellular response targeted was the histamine-mediated increase in vascular permeability and smooth muscle contraction in the nasal passages, leading to congestion.

Table 2: In Vivo Animal Model Investigations for this compound (Efletirizine)

Animal ModelChallenge AgentMeasured Cellular/Physiological ResponseOutcome of Efletirizine Treatment
Cynomolgus Monkey (Ascaris-sensitive)Intranasal Histamine or Ascaris suum extractNasal patency (measured by rhinomanometry)Attenuation of nasal obstruction
Guinea PigHistamineHistamine-induced bronchoconstrictionProtection against bronchospasm (inferred from related compounds) nih.govnih.gov
Guinea PigAllergen ChallengeInhibition of leukotriene productionOral activity demonstrated for dual H1/5-LO inhibitors based on Efletirizine scaffold patsnap.comnih.gov
Miniature SwineDermal Irritants/AllergensWheal and flare responsePotential model for dermal and ocular disorders researchgate.net

In these models, the administration of Efletirizine was shown to attenuate the physiological response to the allergic challenge, demonstrating its ability to block the effects of histamine on target cells in vivo. researchgate.netresearchgate.net For related H1 antagonists like cetirizine, studies in asthmatic subjects have shown significant protection against histamine-induced bronchospasm, a direct consequence of inhibiting histamine's effect on airway smooth muscle cells. nih.gov Furthermore, cetirizine has been shown to inhibit the in vivo activation of inflammatory cells like eosinophils and neutrophils. rndsystems.com These findings on related compounds support the expected cellular responses for Efletirizine in preclinical models, which include the stabilization of endothelial cells to prevent vascular leakage and the relaxation of smooth muscle cells.

Structure Activity Relationship Sar Studies of C21h24f2n2o3

Design and Synthesis of C21H24F2N2O3 Analogs for SAR

The exploration of the SAR of this compound has been systematically undertaken through the design and synthesis of a variety of analogs. nih.gov This process involves modifying the core scaffold of this compound to probe the effects of different structural features on its biological activity. Key to this effort is the generation of diverse analogs that can provide insights into how molecular changes influence the compound's interaction with its biological target.

The synthesis of these analogs often involves multi-step reaction sequences. For instance, in the development of similar heterocyclic compounds, synthetic strategies have been devised to create libraries of related molecules for SAR evaluation. nih.gov These strategies are designed to be efficient and flexible, allowing for the introduction of a wide range of substituents at various positions on the parent molecule. The goal is to produce a set of compounds that systematically explore different aspects of the chemical space around this compound.

SAR Methodologies and Data Analysis

The analysis of SAR data for this compound and its analogs relies on a combination of experimental and computational techniques. nih.govnih.gov A common approach is the 'Structure-Activity Relationship (SAR) Matrix' method, which helps in the organization and visualization of SAR data from a series of compounds. This methodology is based on the matched molecular pair formalism and can be used for activity prediction and the navigation of multi-target activity spaces. nih.gov

A critical aspect of SAR studies is understanding the impact of different substituents and their positions on the molecule's activity. For this compound analogs, this involves examining how changes in functional groups affect properties such as binding affinity and efficacy. For example, studies on indole-based compounds have shown that the shape, contact surface area, and molecular properties are key determinants of biological activity. nih.gov The introduction of different substituents can alter these properties, leading to either an enhancement or a decrease in the desired biological effect.

Positional isomerism is also a key consideration. The specific location of a substituent on the this compound scaffold can dramatically alter its three-dimensional shape and electronic distribution, thereby influencing its interaction with the target. Research on similar compounds has demonstrated that isomeric forms can exhibit significantly different biological activities. nih.gov

A representative data table illustrating substituent effects on activity for a hypothetical series of this compound analogs is presented below.

Compound IDR1-SubstituentR2-SubstituentBiological Activity (IC50, µM)
This compound-H-F1.2
Analog-1-CH3-F0.8
Analog-2-Cl-F2.5
Analog-3-H-Cl1.5
Analog-4-H-OCH33.1

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, which allows it to bind effectively to its target. nih.govpsu.edu Conformational analysis is therefore a vital component of SAR studies. nih.gov This involves identifying the low-energy conformations of the molecule and determining which of these is responsible for its biological activity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformations of small molecules and can help to identify the predominant conformers. copernicus.org By comparing the conformational preferences of active and inactive analogs, researchers can deduce the likely bioactive conformation. chemrxiv.org The goal is to design new analogs that are pre-organized into this bioactive conformation, which can lead to improved potency and selectivity. copernicus.org

Computational Approaches in SAR

Computational methods play an increasingly important role in modern drug discovery and are extensively used in the SAR studies of compounds like this compound. These approaches can accelerate the design-make-test-analyze cycle by prioritizing the synthesis of compounds with a higher probability of success. copernicus.org

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.orgbiorxiv.org For this compound and its analogs, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized. nih.gov These models are built using a training set of compounds with known activities and are then validated to ensure their predictive power. nih.govresearchgate.net

The descriptors used in QSAR models can be of various types, including 2D descriptors that capture aspects of the molecular graph and 3D descriptors that describe the molecule's shape and electronic properties. frontiersin.org For example, a QSAR study on resveratrol (B1683913) analogs found a high correlation between the topological polar surface area and COX-2 inhibitory activity. nih.gov

A hypothetical QSAR equation for this compound analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (H-bond donors) + c

This equation is for illustrative purposes only.

Both ligand-based and structure-based design principles are valuable in the optimization of this compound. iaanalysis.comnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.com This approach relies on the knowledge of other molecules that bind to the target. Techniques such as pharmacophore modeling can be used to identify the key chemical features required for activity, based on a set of active analogs of this compound. ebi.ac.ukmdpi.com

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target is available. iaanalysis.com Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of the target. temple.edu This information can provide detailed insights into the key interactions that govern binding and can guide the design of new analogs with improved affinity and selectivity. mdpi.comtemple.edu The integration of both ligand-based and structure-based methods can enhance the efficiency and reliability of the drug design process. nih.gov

Computational Chemistry and Cheminformatics for C21h24f2n2o3

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to investigate the interactions between a ligand, such as C21H24F2N2O3, and its biological target at an atomic level. springernature.commdpi.com These methods provide insights into the binding mechanisms, conformational changes, and energetic landscapes of ligand-protein complexes, which are crucial for structure-based drug design. nih.gov

Molecular Docking Studies with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For BACE1 inhibitors, docking studies are routinely used to predict how these compounds fit into the enzyme's active site. nih.gov The primary goal is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net

The active site of BACE1 is characterized by a catalytic dyad of two aspartic acid residues (Asp32 and Asp228) and a flexible "flap" region that covers the active site. birzeit.edufrontiersin.org Docking studies of various inhibitors have consistently shown the importance of interactions with these key residues. up.ac.zanih.gov For a compound like this compound, it is hypothesized that the hydroxyl and amino groups would form hydrogen bonds with the catalytic aspartates, while the aromatic rings would engage in hydrophobic interactions with residues in the binding pocket.

Table 1: Key Interacting Residues in BACE1 for Inhibitor Binding Identified from Molecular Docking Studies

Residue Type of Interaction Reference
Asp32 Hydrogen Bond, Electrostatic up.ac.zanih.govacs.org
Asp228 Hydrogen Bond, Electrostatic up.ac.zanih.govacs.org
Gly11 Hydrogen Bond researchgate.net
Tyr71 Hydrogen Bond, Hydrophobic up.ac.zaresearchgate.net
Thr72 Hydrogen Bond researchgate.net
Gly230 Hydrogen Bond up.ac.za
Thr232 Hydrogen Bond up.ac.zaresearchgate.net

This table summarizes common interacting residues found in studies of various BACE1 inhibitors, providing a likely interaction profile for this compound.

Although specific docking scores for this compound are not published, studies on similar inhibitors report binding energies in the range of -7.0 to -11.0 kcal/mol, indicating a strong predicted affinity for the BACE1 active site. up.ac.zaniscpr.res.in

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the interactions over time. tandfonline.comtandfonline.com For BACE1 inhibitors, MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the protein, and calculate binding free energies. birzeit.edupreprints.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of BACE1-Inhibitor Complexes

Parameter Typical Value/Method Reference
Force Field CHARMM, AMBER acs.org
Water Model TIP3P preprints.org
Simulation Time 100 ns - 1 µs up.ac.zapreprints.org
Ensemble NPT (Isothermal-Isobaric) acs.org

This table presents common parameters used in MD simulations of BACE1 inhibitors, which would be applicable for studying this compound.

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational landscape exploration aims to identify the low-energy, biologically relevant conformations of a molecule. nih.gov For flexible molecules like many BACE1 inhibitors, understanding their conformational preferences is crucial for designing compounds that can adopt the optimal binding pose with minimal energetic penalty. nih.gov

Techniques such as systematic searches, random sampling (e.g., Monte Carlo), and MD simulations are used to explore the conformational space. rsc.org Studies on conformationally constrained BACE1 inhibitors have demonstrated that pre-organizing the ligand into its bioactive conformation can lead to improved potency. nih.govnih.gov While a specific conformational analysis of this compound is not available, such studies would be essential to understand its flexibility and how it influences its binding to BACE1.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties and reactivity of molecules. sci-hub.se These methods are computationally intensive but can offer high accuracy for smaller systems or specific regions of a larger system, such as the active site of an enzyme. mdpi.com

Electronic Structure Analysis

Electronic structure analysis focuses on describing the distribution of electrons within a molecule and its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energies and shapes of these orbitals are fundamental to a molecule's reactivity and its ability to participate in non-covalent interactions.

For BACE1 inhibitors, quantum chemical calculations can be used to accurately model the charge distribution and electrostatic potential, which are critical for the interactions with the catalytic aspartate residues. semanticscholar.org Density Functional Theory (DFT) is a commonly used method for these calculations. sci-hub.seresearchgate.net For instance, studies have highlighted the importance of quantum chemical interactions, such as O-π and π-π stacking, between inhibitors and residues like Arg235 in the BACE1 active site. semanticscholar.org An electronic structure analysis of this compound would provide valuable information about its electrostatic properties and potential for specific quantum mechanical interactions within the BACE1 binding pocket.

Energetic Profiling of Reaction Pathways

Energetic profiling of reaction pathways involves calculating the energy changes that occur during a chemical reaction, including the energies of reactants, products, and transition states. This is particularly relevant for understanding enzyme catalysis and designing mechanism-based inhibitors.

While this compound is designed as a non-covalent inhibitor, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the catalytic mechanism of BACE1 itself. mdpi.com In a QM/MM approach, the chemically active region (e.g., the catalytic dyad and the part of the inhibitor involved in the key interactions) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. mdpi.com This allows for the detailed study of bond-making and bond-breaking processes. Such studies on BACE1 provide a fundamental understanding that can guide the design of more effective inhibitors.

Predictive Modeling and Virtual Screening

Predictive modeling and virtual screening are foundational components of modern drug discovery, enabling the rapid in silico assessment of chemical compounds. These computational techniques are crucial for prioritizing candidates for synthesis and experimental testing, thereby accelerating the development pipeline. For a compound such as Danofloxacin, these methods provide insight into its biological interactions and pharmacokinetic profile.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. frontiersin.org For the fluoroquinolone class of antibiotics, including Danofloxacin, the primary target is bacterial DNA gyrase or topoisomerase IV.

A pharmacophore model for this class of compounds typically includes several key features:

Aromatic Ring (ARO): The core quinolone ring system is essential for stacking interactions with the DNA bases in the enzyme-DNA complex.

Hydrogen Bond Acceptors (HBA): The ketone and carboxylic acid moieties are critical for forming hydrogen bonds with amino acid residues in the enzyme's binding pocket.

Hydrogen Bond Donor (HBD): The piperazine-like substituent can act as a hydrogen bond donor.

Hydrophobic/Aliphatic (HY/ALI): The cyclopropyl (B3062369) group and the piperazine (B1678402) ring contribute to hydrophobic interactions, which are crucial for binding affinity.

In studies involving broad-specificity immunoassays for quinolones, pharmacophore models have been generated using genetic algorithms. These models often contain features like positive nitrogen atoms, negative centers, hydrophobic centers, and hydrogen-bond donors and acceptors. acs.org Such models are instrumental in understanding cross-reactivity and can be adapted to guide the design of new derivatives with improved target specificity. acs.org The development of a pharmacophore model can serve as a filter in virtual screening campaigns to identify novel scaffolds that fit the binding requirements of the target enzyme. frontiersin.org

In Silico ADME Prediction (Preclinical Context)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early preclinical development. nih.govresearchgate.net These predictions help to identify potential liabilities of a drug candidate before significant resources are invested. simulations-plus.compharmtech.com Computational tools and models can provide estimates for a wide range of pharmacokinetic parameters. researchgate.net For Danofloxacin (this compound), various ADME parameters can be calculated using established software and algorithms.

Below is a table of predicted ADME and physicochemical properties for Danofloxacin, compiled from various computational sources.

PropertyPredicted Value/ClassificationSignificance in Preclinical Assessment
Molecular Weight 385.41 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol/Water Partition Coefficient) 2.066Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. chemscene.com
Aqueous Solubility (LogS) -2.45 to -2.59Suggests low to moderate solubility in water, a key factor for absorption. acs.org
Topological Polar Surface Area (TPSA) 65.78 ŲPredicts transport properties; values in this range are often associated with good oral bioavailability. chemscene.com
Hydrogen Bond Donors 1Affects solubility and membrane permeability. chemscene.com
Hydrogen Bond Acceptors 5Affects solubility and interaction with biological targets. chemscene.com
Rotatable Bonds 3A low number suggests conformational rigidity, which can be favorable for binding affinity. chemscene.com
Oral Bioavailability 78.37% (in turkeys)High bioavailability indicates efficient absorption from the gastrointestinal tract. nih.gov
Blood-Brain Barrier (BBB) Penetration Predicted to be lowLow penetration is often desirable for peripherally acting drugs to minimize central nervous system side effects.
CYP450 Inhibition Predicted to be a substrate/inhibitor of certain CYP isozymesPotential for drug-drug interactions through metabolic pathways.
hERG Inhibition Potential for inhibition (class effect for fluoroquinolones)A critical cardiotoxicity parameter to assess early in development.

This table contains interactive data. The values are computationally generated estimates and may vary between different prediction models. Experimental validation is required for confirmation.

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research and drug discovery by enabling the analysis of vast datasets to uncover complex patterns and make predictions. researchgate.netresearchgate.net These technologies are particularly impactful in optimizing existing compounds and exploring new chemical spaces for novel therapeutic agents. mit.edu

Data-Driven Insights for Compound Optimization

Data-driven approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal for optimizing lead compounds like Danofloxacin. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties.

Recent research has focused on developing 2D- and 3D-QSAR models for fluoroquinolones to predict various endpoints, including antibacterial potency and adverse effects. researchgate.netsemanticscholar.orgnih.gov For instance, a 2D-QSAR study identified Danofloxacin as having a high comprehensive score for inhibiting cyanobacterial phycobiliproteins, suggesting its scaffold is a strong candidate for modification to develop environmentally friendly algicides. nih.gov Based on the insights from the QSAR model, which highlighted the importance of weak interaction forces, derivatives of Danofloxacin (DAN-11 and DAN-16) were designed that showed a theoretical increase in binding ability of up to 35.75%. nih.gov

Similarly, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for reducing adverse drug reactions (ADRs) of fluoroquinolones. semanticscholar.org These models provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications would be favorable or unfavorable, thereby guiding the rational design of safer and more potent analogs. acs.orgsemanticscholar.org Machine learning algorithms, such as random forest and support vector machines, are increasingly used to build more robust and predictive QSAR models from large datasets. nih.govnih.gov

Predictive Algorithms for Chemical Space Exploration

The "chemical space" of all possible drug-like molecules is immense. AI and ML algorithms are essential tools for navigating this space to discover novel compounds. researchgate.netmit.edu Instead of screening compounds one-by-one, these algorithms can learn from existing data to predict the properties of virtual molecules or even generate entirely new molecular structures with desired characteristics. researchgate.netopenreview.net

For antibiotic research, machine learning models trained on large datasets of chemical structures and their corresponding antibacterial activity can identify novel structural classes of antibiotics. researchgate.net This approach was famously used to discover Halicin, a potent antibiotic identified by a deep learning model. researchgate.netmit.edu

In the context of fluoroquinolones, predictive algorithms can be used to:

Explore Analogs: Systematically explore modifications to the Danofloxacin scaffold (e.g., at the R1, R7, and R8 positions of the quinolone core) and predict their antibacterial activity and ADME/Tox profiles.

De Novo Design: Employ generative models, such as Variational Autoencoders (VAEs) or Generative Adversarial Networks (GANs), to design entirely new molecules that fit a pre-defined pharmacophore or have predicted activity against bacterial DNA gyrase. researchgate.net

Predict Resistance: Use machine learning models to predict whether a novel compound is likely to be affected by known antibiotic resistance mechanisms, such as efflux pumps or target mutations. nih.govasm.org For example, models have been successfully built to predict fluoroquinolone resistance with high accuracy (>95%). asm.org

Table of Compound Names

Trivial/Drug NameChemical Formula
DanofloxacinThis compound
CiprofloxacinC17H18FN3O3
HalicinC18H16N2O7S2
MoxifloxacinC21H24FN3O4
NadifloxacinC19H21FN2O4
PazufloxacinC16H15FN2O4

Preclinical Pharmacokinetic Pk Characterization of C21h24f2n2o3

In Vitro Pharmacokinetic Studies

In vitro studies are fundamental in early drug development for predicting a compound's behavior in a biological system. For ACT-1004-1239, these assays provided initial insights into its metabolic fate, protein binding, and permeability characteristics.

Metabolic Stability in Microsomes and Hepatocytes

The metabolic stability of ACT-1004-1239 was evaluated using human liver microsomes (HLM) and a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the primary metabolic pathways. frontiersin.orgnih.gov These studies are crucial for predicting the compound's intrinsic clearance and potential for drug-drug interactions. researchgate.net

Incubation with HLM revealed the formation of one primary metabolite, M1. nih.gov To identify the specific enzymes responsible for this biotransformation, the compound was incubated with individual recombinant CYPs. Results indicated that ACT-1004-1239 is metabolized by CYP1A1, CYP2C8, CYP2C19, and CYP3A4. nih.gov Further analysis using an intersystem extrapolation scaling approach identified CYP3A4 as the principal enzyme, accounting for 94% of the total formation of the M1 metabolite in vitro. nih.gov The inhibition of its metabolism in the presence of ketoconazole, a strong CYP3A4 inhibitor, further confirmed this finding. researchgate.net While these studies identified the key metabolic enzyme, specific quantitative data on the compound's half-life or intrinsic clearance in microsomal or hepatocyte incubations across different preclinical species were not detailed in the reviewed sources.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to act on its target. nih.gov The plasma protein binding of ACT-1004-1239 was determined to be 81% in mice. researchgate.net This high degree of binding is a critical parameter for interpreting the relationship between total plasma concentration and pharmacological effect.

SpeciesPlasma Protein Binding (%)
Mouse81 researchgate.net

Membrane Permeability Assays

While specific results from in vitro membrane permeability assays such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) were not available in the reviewed literature, the compound's in vivo characteristics suggest favorable permeability. medtechbcn.comnih.gov ACT-1004-1239 is orally available and demonstrated an absolute bioavailability of 53% in humans, which is indicative of good absorption across the gastrointestinal tract. frontiersin.orgtandfonline.com

In Vivo Pharmacokinetic Studies in Animal Models

Animal models are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution throughout the body, and eventual elimination. nih.gov Studies in rodents have been particularly important for characterizing ACT-1004-1239.

Absorption and Distribution in Various Tissues

Following oral administration, ACT-1004-1239 is rapidly absorbed in both rats and mice. frontiersin.orgresearchgate.net In rats receiving a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) was reached at 0.5 hours. medchemexpress.com Intravenous administration in rats showed a high clearance (70 mL/min/kg) and a large volume of distribution (Vss) of 3.6 L/kg, indicating that the compound distributes extensively into tissues beyond the total body water. frontiersin.orgmedchemexpress.com

Further studies in mouse models of disease confirmed that ACT-1004-1239 distributes to the central nervous system, as it was detected in the brain and was shown to increase the concentration of its biomarker, CXCL12, in brain tissue. neurology.org While it is known that the compound is widely distributed, detailed quantitative data on its concentration in various other tissues were not available in the provided sources. frontiersin.org

ParameterValue (Rats)Route
Tmax 0.5 h10 mg/kg p.o. medchemexpress.com
Bioavailability (F%) 35%10 mg/kg p.o. medchemexpress.com
Volume of Distribution (Vss) 3.6 L/kg1 mg/kg i.v. medchemexpress.com
Clearance (Cl) 70 mL/min/kg1 mg/kg i.v. medchemexpress.com
Half-life (t1/2) 1.3 h1 mg/kg i.v. medchemexpress.com

Excretion Pathways and Metabolite Identification (Preclinical)

Metabolite identification for ACT-1004-1239 was significantly aided by preclinical studies in rats. frontiersin.orgnih.gov To facilitate the analysis of excretory pathways, studies were conducted in bile-duct cannulated rats following intravenous administration of radiolabeled [¹⁴C]ACT-1004-1239. nih.gov

The metabolic pathways identified in humans were consistent with those observed in rats. frontiersin.org The primary metabolic pathway is the oxidative N-dealkylation of the parent compound to form the secondary amine metabolite, M1. frontiersin.orgnih.gov Another major circulating metabolite, M23, is formed via hydrolysis of the central amide bond. frontiersin.orgnih.gov The use of rat urine and bile samples was crucial for the structural elucidation of these major human metabolites, confirming the relevance of the rat as a preclinical model. frontiersin.orgnih.gov

Subsequent biotransformations of the M1 metabolite were also identified, including oxidative defluorination to form A1 and reduction of the isoxazole (B147169) ring to yield A2. frontiersin.orgnih.gov A minor pathway involved the reduction of the parent compound to form A3. frontiersin.orgnih.gov In human studies, which were supported by these preclinical findings, the majority of the dose was recovered in the feces (69.6%), with a smaller portion in the urine (14.5%), indicating that biliary excretion is a major route of elimination. nih.govnih.gov

MetaboliteFormation Pathway
M1 Oxidative N-dealkylation of parent frontiersin.orgnih.gov
M23 Central amide bond hydrolysis of parent frontiersin.orgnih.gov
A1 Oxidative defluorination of M1 frontiersin.orgnih.gov
A2 Reduction of M1 frontiersin.orgnih.gov
A3 Reduction of parent frontiersin.orgnih.gov

Advanced Analytical Methodologies for C21h24f2n2o3 Research

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For a molecule with the complexity of C21H24F2N2O3, both high-performance liquid chromatography and gas chromatography can be applied, each with its own set of advantages and requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound compounds, particularly for Efletirizine in biological matrices. nih.gov A notable application is the quantitative analysis of Efletirizine in human plasma and urine, which utilizes a sophisticated column-switching, ion-pair, reversed-phase HPLC system. nih.gov This method demonstrates high sensitivity and selectivity, essential for pharmacokinetic studies.

For sample preparation, especially from complex matrices like plasma, solid-phase extraction (SPE) is commonly employed. nih.gov An automated SPE process using a C18 cartridge can efficiently extract Efletirizine and its internal standard. nih.gov The subsequent HPLC analysis often involves a dual-column setup. The initial C18 column performs the primary separation, after which the fraction containing the analyte is transferred ("heart-cut") to a second C18 column for further separation with a stronger mobile phase, enhancing resolution and removing interferences. nih.gov

Detailed parameters for a validated HPLC method for Efletirizine are presented in the table below.

ParameterPlasmaUrine
Linearity Range 10-2000 ng/mL0.05-10 µg/mL
Lower Limit of Quantitation (LOQ) 10 ng/mLNot specified
Inter-day Precision <5%<7%
Recovery 90.0%Not applicable
Data sourced from a study on the quantitation of Efletirizine. nih.gov

In the context of other this compound isomers, such as those investigated for Alzheimer's disease, preparative flash chromatography on silica (B1680970) gel is used for purification. patsnap.com Analytical HPLC systems, like the HP1100, are also utilized for purity analysis. patsnap.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. uct.ac.za For compounds with the molecular weight and polarity of this compound, direct GC analysis is challenging due to their low volatility. As such, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. csic.es

While specific GC methods for this compound are not prominently documented in the literature, the general principles of GC suggest that techniques such as silylation could be employed. This process would replace active hydrogen atoms on the molecule with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility. The derivatized sample would then be introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of stationary phase would depend on the polarity of the derivatized analyte.

Detection in GC is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural identification (GC-MS). uct.ac.za GC-MS is particularly advantageous as the mass spectrum provides a molecular fingerprint that can confirm the identity of the compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the analysis of this compound, providing sensitive detection and profound structural information. It is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel this compound compounds. medchemexpress.com By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For example, in the synthesis of a dipeptide derivative with the formula this compound, HRMS with electron ionization (EI) was used to verify its composition. The experimentally determined mass was compared to the calculated mass, with a very small mass error, confirming the successful synthesis. medchemexpress.com

HRMS Data for a this compound Isomer

ParameterValue
Ionization Mode EI
Calculated m/z [M]+ 390.1755
Found m/z [M]+ 390.1758
Data for Methyl [2,2-difluoro-3-phenyl-3-(phenylamino)propanoyl]-L-leucinate. medchemexpress.com

Similarly, for an acetyl 2-hydroxy-1,3-diaminoalkane derivative, electrospray ionization (ESI) coupled with mass spectrometry was used to identify the protonated molecule [M+H]+ at an m/z of 391.3, consistent with the expected molecular weight of the this compound compound. patsnap.com

Tandem Mass Spectrometry (MS/MS) for Structure Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed information about the molecule's structure.

While specific MS/MS fragmentation studies for this compound are not detailed in the provided context, the principles of MS/MS are broadly applicable. For a compound like Efletirizine, fragmentation would likely occur at the ether linkage and within the piperazine (B1678402) ring, providing characteristic product ions that could be used for unambiguous identification and quantification in complex mixtures. This technique is particularly valuable in metabolomics and impurity profiling, where it can help identify unknown but related chemical structures.

Spectroscopic Methods

Alongside mass spectrometry, other spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for the complete structural characterization of this compound isomers.

In the study of an acetyl 2-hydroxy-1,3-diaminoalkane derivative, proton NMR (¹H NMR) was conducted on a 400 MHz spectrometer. patsnap.com The chemical shifts (δ) and coupling constants (J) from the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule, which is essential for confirming its structure. patsnap.com For instance, specific signals in the ¹H NMR spectrum for a this compound isomer were observed at δ 7.31, 7.21, 6.93, 6.86, 6.79-6.67, 5.69, 4.36-4.24, 4.17, and 3.87 ppm, each corresponding to different protons within the molecule's structure. nih.gov

For a dipeptide isomer of this compound, a suite of NMR techniques was employed, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR. medchemexpress.com ¹³C NMR provides information about the carbon skeleton of the molecule, while ¹⁹F NMR is specifically used to analyze the fluorine-containing parts of the structure. The combination of these NMR techniques allows for a comprehensive and unambiguous assignment of the molecule's constitution and stereochemistry. medchemexpress.com

Table of Compound Names

Chemical FormulaCommon/Systematic Name
This compoundEfletirizine
This compound(2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}ethoxy)acetic acid
This compoundN-((1S,2R)-1-(3,5-difluorobenzyl)-2-hydroxy-3-{[(4S)-6-neopentyl-3,4-dihydro-2H-chromen-4-yl]amino}propyl)acetamide
This compoundMethyl [2,2-difluoro-3-phenyl-3-(phenylamino)propanoyl]-L-leucinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of organic molecules like Posaconazole. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are instrumental in confirming the complex structure of Posaconazole. tandfonline.comasianpubs.orglongdom.org

Solid-state NMR (ssNMR) is particularly valuable for studying Posaconazole in its solid form, which is relevant for pharmaceutical formulations. researchgate.netmdpi.com Techniques like ultrafast magic angle spinning (MAS) at frequencies of 100 kHz or higher enhance resolution and sensitivity, allowing for the detailed structural characterization of different crystalline forms (polymorphs) and amorphous states of Posaconazole at natural isotopic abundance. researchgate.netnih.govresearchgate.net Multi-dimensional correlation experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) and ¹⁹F-¹³C correlation, are used to assign specific signals to the corresponding atoms in the molecule and to probe intermolecular packing differences between crystalline and amorphous forms. nsf.govosti.gov These advanced NMR studies have been crucial in identifying key intermolecular interactions that define the structure and stability of Posaconazole solids. nsf.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Posaconazole Data compiled from published research and may vary slightly based on solvent and experimental conditions.

Atom Type Chemical Shift (δ) in ppm Description
¹H NMR
Aromatic Protons 6.64 - 8.11 Signals corresponding to the various aromatic rings in the structure, including the difluorophenyl and triazole groups. tandfonline.comasianpubs.orglongdom.org
Methoxy (B1213986)/Alkyl Protons 3.21 - 4.67 Protons on the furan (B31954) ring, piperazine ring, and the sec-butyl side chain. tandfonline.comasianpubs.orglongdom.org
Hydroxyl Proton ~3.79 Signal for the -OH group on the sec-butyl side chain. tandfonline.com
Alkyl Protons 0.88 - 2.65 Signals from the ethyl and methyl groups of the sec-butyl side chain. tandfonline.comasianpubs.orglongdom.org
¹³C NMR
Aromatic/Heteroaromatic Carbons 104.4 - 164.5 Carbons within the difluorophenyl, phenyl, and triazole ring systems. tandfonline.comasianpubs.orglongdom.org
Furan/Piperazine Carbons 50.6 - 84.1 Carbons in the central furan and piperazine heterocyclic rings. tandfonline.comasianpubs.orglongdom.org
Side Chain Carbons 10.2 - 72.0 Carbons of the sec-butyl group and the methoxy linker. tandfonline.comasianpubs.orglongdom.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in the Posaconazole molecule. By measuring the absorption of infrared radiation, a spectrum is generated with characteristic peaks corresponding to specific molecular vibrations. The IR spectrum of Posaconazole shows distinct absorption bands that confirm the presence of key functional groups. sciensage.infodergipark.org.tr For instance, attenuated total reflectance infrared (ATR-IR) spectroscopy can identify crystalline forms by detecting absorption bands at specific wavenumbers. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is primarily used for quantitative analysis. wjpps.comajpaonline.com Posaconazole exhibits maximum absorbance (λmax) in the UV region, which can be used to determine its concentration in a solution. The λmax for Posaconazole is typically observed around 260-264 nm, though the exact wavelength can vary slightly depending on the solvent used. wjpps.comgsconlinepress.comirejournals.comglobalresearchonline.net This method forms the basis for many quantitative assays, including those for quality control in pharmaceutical formulations. chemrj.orgirejournals.com

Table 2: Spectroscopic Data for Posaconazole

Spectroscopic Technique Parameter Value Functional Group / Transition
Infrared (IR) Wavenumber (cm⁻¹) ~3205-3647 O-H stretching sciensage.infogoogle.com
Wavenumber (cm⁻¹) ~2824-2979 C-H stretching (alkane) sciensage.infodergipark.org.tr
Wavenumber (cm⁻¹) ~1685-1736 C=O stretching (carbonyl) sciensage.infodergipark.org.tr
Wavenumber (cm⁻¹) ~1508-1512 C=N stretching (triazole) dergipark.org.trgoogle.com
Wavenumber (cm⁻¹) ~1224-1230 C-N stretching dergipark.org.trgoogle.com
Wavenumber (cm⁻¹) ~1136 C-F stretching google.com
UV-Visible (UV-Vis) λmax ~263 nm π → π* transitions in the aromatic systems wjpps.comgsconlinepress.com

Bioanalytical Method Development for Biological Matrices

To study the pharmacokinetics of Posaconazole in preclinical research, sensitive and reliable bioanalytical methods are required to quantify the compound in complex biological matrices like plasma, serum, and tissues. researchgate.netomicsonline.orgnih.gov Liquid chromatography is the cornerstone of these methods, often coupled with mass spectrometry (LC-MS/MS) or UV detection (HPLC-UV). nih.govpensoft.netuni-muenchen.de

Extraction and Sample Preparation from Tissues and Biofluids

The first crucial step in bioanalysis is the extraction of Posaconazole from the biological matrix. This process removes interfering substances, such as proteins and lipids, that could compromise the analytical results. The choice of extraction method depends on the matrix, the required sensitivity, and the analytical technique being used. nih.gov

Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, typically acetonitrile (B52724) or methanol, is added to the plasma or serum sample to denature and precipitate proteins. nih.govpensoft.netijcrt.orgmdpi.com The supernatant, containing the drug, is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the drug from the aqueous biological fluid into an immiscible organic solvent. This method can provide cleaner extracts than PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. researchgate.netnih.gov Mixed-mode cation exchange SPE has been successfully used for extracting Posaconazole from human plasma, yielding clean samples suitable for high-throughput analysis. nih.gov

For tissue analysis, an additional homogenization step is required before extraction. Tissues such as the lung, liver, and kidney are first homogenized in a suitable buffer or solution. omicsonline.orgsci-hub.se Following homogenization, protein precipitation is commonly used to extract the drug from the tissue homogenate. researchgate.netomicsonline.org

Table 3: Common Extraction Methods for Posaconazole from Biological Samples

Extraction Method Biological Matrix Key Reagents/Materials Typical Application
Protein Precipitation Plasma, Serum, Tissue Homogenate Acetonitrile, Methanol nih.govijcrt.orgmdpi.com Rapid sample cleanup for HPLC-UV or LC-MS/MS pensoft.net
Solid-Phase Extraction Plasma Mixed-mode cation exchange cartridges nih.gov High-throughput, selective analysis by LC-MS/MS researchgate.netnih.gov
Liquid-Liquid Extraction Plasma Immiscible organic solvents (e.g., ethyl acetate) nih.gov Cleaner extracts, often used in method development nih.gov

Validation of Quantitative Methods in Preclinical Research

Once a quantitative method is developed, it must be rigorously validated to ensure its reliability and reproducibility for preclinical research. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). chemrj.orgnih.govnih.gov

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. nih.govajptonline.com

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. wjpps.comijcrt.orgnih.gov Calibration curves typically show a correlation coefficient (r²) of 0.99 or greater. ijcrt.orgajptonline.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results upon repeated analysis. nih.gov Accuracy is often expressed as percent recovery, while precision is given as the relative standard deviation (%RSD), which should typically be less than 15% (20% at the lower limit of quantification). nih.govnih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. wjpps.comglobalresearchonline.netnih.gov Sensitive LC-MS/MS methods can achieve LOQ values as low as 5.00 ng/mL in plasma. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. ijcrt.org

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability). omicsonline.orgijcrt.org

Table 4: Example Validation Parameters for a Preclinical Posaconazole Assay (LC-MS/MS in Plasma)

Validation Parameter Typical Acceptance Criteria (ICH/FDA) Example Finding
Linearity Range Correlation coefficient (r²) ≥ 0.99 5.00–5000 ng/mL, r² > 0.99 nih.gov
Accuracy ±15% of nominal value (±20% at LLOQ) -4.6% to 2.8% deviation nih.gov
Precision (%RSD) ≤15% (≤20% at LLOQ) Inter-run precision: 2.3–8.7% nih.gov
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5-10; acceptable accuracy/precision 5.00 ng/mL nih.gov
Matrix Effect Minimal interference from matrix components Minimal interference observed (98-102%) omicsonline.org
Stability (Freeze-Thaw) ≤15% deviation from baseline Stable through multiple cycles ijcrt.org

Table of Compound Names

Chemical Formula Common Name
This compound Posaconazole
CH3CN Acetonitrile
CH3OH Methanol

Emerging Research Avenues and Future Directions for C21h24f2n2o3

Integration of Multi-Omics Data in Preclinical Research

The future of preclinical research on Danuglipron will increasingly rely on the integration of multi-omics data to build a comprehensive molecular picture of its effects. Multi-omics—which includes genomics, proteomics, metabolomics, and transcriptomics—provides a holistic view of the complex biological processes influenced by a drug candidate. acrpnet.org This approach moves beyond single-endpoint assays to reveal the intricate network of interactions and signaling pathways modulated by Danuglipron.

Recent studies have already demonstrated the power of omics in distinguishing the signaling profiles of small-molecule agonists like Danuglipron from peptide-based agonists. researchgate.net These analyses show that while both types of agonists target the GLP-1R, they can induce different downstream cellular effects. researchgate.net Longitudinal multi-omics profiling in preclinical models allows researchers to map the dynamic biological changes in response to the compound, covering processes like energy metabolism, inflammation, and tissue repair. nih.gov

For Danuglipron, future research will likely involve:

Deep Phenotyping: Using integrated data from proteomics, metabolomics, and lipidomics in preclinical models of metabolic disease to understand how Danuglipron alters metabolic flexibility and substrate utilization in tissues like the heart and liver. nih.gov

Predictive Biomarker Discovery: Employing machine learning and AI to analyze multi-omics datasets from preclinical studies. nih.govfrontiersin.org This can help identify potential biomarkers that predict therapeutic response or reveal novel mechanisms of action.

Comparative Systems Biology: Expanding on initial studies to further compare the multi-omics signatures of Danuglipron with other GLP-1R agonists. This will clarify its unique signaling properties and help in designing next-generation molecules with more targeted effects. researchgate.net

By integrating these large-scale datasets, researchers can construct robust models that better predict clinical outcomes and accelerate the development of more personalized and effective therapies. acrpnet.orgplos.org

Advanced In Vitro and Ex Vivo Model Development

The evaluation of Danuglipron has utilized a range of in vitro models to characterize its activity and mechanism. nih.gov However, the development of more advanced and physiologically relevant models is a critical future direction. These models aim to bridge the gap between traditional 2D cell cultures and complex in vivo systems, offering more accurate predictions of human responses. csic.esresearchgate.net

Current in vitro research has successfully used cell lines like Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells engineered to express GLP-1Rs from different species (human, monkey, rat, mouse). nih.govselleckchem.com These models were crucial in demonstrating Danuglipron's species-specific activity, showing potent stimulation of cAMP accumulation in cells with human and monkey receptors but not rodent ones. nih.govselleckchem.com Furthermore, in vitro studies with neonatal rat cardiomyocytes (NRCMs) have been used to investigate the compound's potential cardioprotective effects. nih.gov

Model TypeCell Line/TissueResearch FocusKey Findings
In Vitro CHO cells expressing GLP-1RSpecies-specific receptor activationPotent activation of human and monkey GLP-1R; no activation of mouse, rat, or rabbit GLP-1R. nih.gov
In Vitro HEK293 cells expressing hGLP-1RReceptor internalizationDemonstrated maximal receptor internalization at a 1 μM concentration. selleckchem.com
In Vitro Neonatal Rat Cardiomyocytes (NRCMs)Cardioprotective effectsAttenuated phenylephrine-induced cardiomyocyte hypertrophy. nih.gov
In Vitro HEK293-OATP1B1/1B3 cell linesTransporter interaction studiesUsed to assess interactions with liver transporters. ebi.ac.uk
In Vivo (Humanized Model) C57BL/6 mice expressing hGLP-1REfficacy testingNecessary because Danuglipron does not activate the rodent GLP-1R. postersessiononline.eugenoway.com

Emerging research will focus on adopting more sophisticated models:

Organ-on-a-Chip (OoC) Systems: These microfluidic devices can model the function of human organs. A "liver-on-a-chip" could provide detailed insights into Danuglipron's metabolism, while integrated "gut-liver-on-a-chip" systems could simulate its oral absorption and first-pass effect, offering a powerful tool for preclinical studies. researchgate.netmdpi.com

Organoids: Intestinal and liver organoids, which are 3D multicellular structures that mimic the architecture and function of their real-world counterparts, can be used to study drug toxicity, host-microbe interactions, and developmental biology in a more clinically relevant context. researchgate.net

Precision-Cut Liver Slices (PCLS): This ex vivo technique maintains the complex cellular architecture and interactions of the native liver, providing a valuable platform for studying hepatic metabolism and potential hepatotoxicity with greater accuracy than cell lines. mdpi.com

Advanced Ex Vivo Vascular Models: The chorionic allantoic membrane (CAM) model, an intermediate between in vitro and in vivo systems, can be used to assess properties like anti-angiogenic potential in a vascularized environment. mdpi.com

These advanced models will enable a more refined understanding of Danuglipron's pharmacokinetics and pharmacodynamics, reducing reliance on animal models and improving the translation of preclinical findings to human trials. researchgate.netnih.gov

Novel Therapeutic Strategies based on C21H24F2N2O3 Scaffold

The chemical scaffold of Danuglipron serves as a valuable starting point for the design of new therapeutic agents with improved properties. acs.org While Danuglipron has shown significant potential, structure-activity relationship (SAR) studies aim to optimize the molecule further, for instance, to enhance potency, selectivity, or reduce off-target effects like hERG inhibition, which can be associated with cardiac risk. acs.orgpatsnap.comnih.gov

Researchers are actively exploring modifications to the Danuglipron structure to create next-generation GLP-1R agonists. Key strategies include:

Reducing hERG Inhibition: One approach involves replacing the piperidine (B6355638) ring of Danuglipron, which has been linked to hERG inhibition, with other chemical groups. The synthesis of novel 5,6-dihydro-1,2,4-triazine derivatives is one such strategy aimed at creating safer compounds. acs.org Similarly, the development of difluorocyclobutyl derivatives is being explored to reduce hERG activity while maintaining or improving agonist potency. nih.gov

Enhancing Potency and Selectivity: Through systematic structural modifications and screening, new analogues have been developed that show improved efficacy. For example, a novel triazole-containing compound, 2j , was designed that demonstrated higher potency than Danuglipron by interacting differently within the GLP-1R binding pocket. ebi.ac.uk Another compound, 42 , was identified as a highly potent and selective GLP-1R agonist with a 7-fold improved efficacy in stimulating cAMP accumulation compared to Danuglipron. ebi.ac.uk

Targeting Specific Cell Populations: Future strategies may involve modifying the Danuglipron scaffold to target specific cell populations, such as stem-like cells in certain diseases, a strategy that has shown success in other therapeutic areas. frontiersin.org

Nanotechnology-Based Delivery: The development of novel nanoformulations could be used to enhance the delivery of drugs based on the Danuglipron scaffold, potentially improving their therapeutic index by ensuring more precise targeting to specific tissues or cells. researchgate.net

Compound/SeriesStructural ModificationGoal/Improvement
Danuglipron Analogues Replacement of piperidine ring with 5,6-dihydro-1,2,4-triazineEliminate potential hERG inhibition. acs.org
Compound 73 Introduction of a difluorocyclobutyl groupReduce hERG inhibitory activity and improve β-arrestin pathway selectivity. nih.gov
Compound 2j Introduction of a triazole-containing structureAchieve higher potency (EC50 = 0.065 nM) through different interactions in the GLP-1R binding pocket. ebi.ac.uk
Compound 42 Undisclosed structural modificationsAchieve 7-fold improved efficacy in stimulating cAMP accumulation compared to Danuglipron. ebi.ac.uk

These efforts highlight a dynamic field of medicinal chemistry focused on leveraging the Danuglipron scaffold to create superior therapeutic agents.

Methodological Advancements in Computational and Analytical Chemistry

Computational and analytical chemistry have been indispensable in the discovery and development of Danuglipron, and ongoing advancements in these fields will continue to drive future research. nih.govebi.ac.uk These methods provide crucial insights into the molecule's structure, function, and behavior in biological systems. wikipedia.org

Computational Chemistry: Computational techniques are used to model drug-receptor interactions at an atomic level, guiding the rational design of new molecules. medicalsciencepulse.com

Molecular Dynamics (MD) Simulations: All-atom MD simulations have been employed to study the conformational dynamics of the GLP-1R when bound to Danuglipron. preprints.orgscilit.com These simulations reveal how the compound stabilizes the receptor in an active state and have highlighted differences in receptor coupling compared to other agonists, providing a mechanistic basis for its signaling profile. preprints.org

Docking Simulations: These methods were used in the discovery of more potent analogues, such as compound 2j, by predicting how structural modifications would affect binding to the GLP-1R. ebi.ac.uk

AI and Machine Learning: The future will see increased use of AI and machine learning to enhance the accuracy of protein structure prediction and molecular docking, accelerating the discovery of novel agonists and predicting their pharmacological profiles more efficiently. frontiersin.orgspectroscopyonline.com

Analytical Chemistry: Advanced analytical methods are essential for quantifying the compound in biological samples and ensuring the quality of new chemical entities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive and validated LC-MS/MS method was developed to analyze Danuglipron in plasma samples. This was critical for preclinical pharmacokinetic studies, demonstrating the feasibility of measuring microdoses and reducing the need for more costly methods. ebi.ac.uk

Advanced Spectroscopy: Future research will likely incorporate advancements in techniques like nuclear magnetic resonance (NMR) spectroscopy and computational vibrational spectroscopy to provide deeper insights into the structure and dynamics of Danuglipron and its analogues. spectroscopyonline.comzetech.ac.ke The integration of AI with chromatographic and spectroscopic techniques is also expected to improve data analysis, making it faster and more accurate. spectroscopyonline.com

These methodological advancements will continue to refine our understanding of Danuglipron, enabling more precise drug design and more efficient development pathways for future therapeutics based on its structure.

Q & A

Q. What are the critical steps for designing a reproducible synthesis protocol for C₂₁H₂₄F₂N₂O₃?

A robust synthesis protocol requires:

  • Precise stoichiometric calculations to account for fluorine reactivity and potential side reactions.
  • Optimization of reaction conditions (temperature, solvent polarity, catalyst) using iterative trial-error cycles .
  • Validation via spectroscopic characterization (e.g., NMR for fluorine environments, HPLC for purity ≥95%) .
  • Documentation of batch-to-batch variability to ensure reproducibility .

Q. How can researchers systematically validate the structural identity of C₂₁H₂₄F₂N₂O₃ using spectroscopic data?

  • Multi-technique triangulation : Combine 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and IR spectroscopy to confirm functional groups and stereochemistry.
  • Cross-reference with computational simulations (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities in aromatic or fluorinated regions .
  • Report deviations (e.g., unexpected coupling patterns) as potential indicators of isomerism or impurities .

Q. What methodologies are recommended for conducting a literature review on C₂₁H₂₄F₂N₂O₃’s pharmacological properties?

  • Primary source prioritization : Use PubMed and SciFinder to filter peer-reviewed studies, excluding patents or non-peer-reviewed platforms like *benchchem.com * .
  • Data extraction tables : Tabulate IC₅₀ values, assay types (e.g., kinase inhibition), and cell lines to identify trends or outliers .
  • Contradiction mapping : Flag inconsistencies in reported bioactivity and propose hypotheses (e.g., solvent-dependent stability) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported binding affinities of C₂₁H₂₄F₂N₂O₃ across different studies?

  • Contradiction analysis framework :
    • Isolate variables : Compare assay conditions (pH, temperature, protein isoforms).
    • Statistical rigor : Apply ANOVA to assess significance of inter-study differences .
    • Mechanistic hypotheses : Probe fluorination effects on ligand-receptor kinetics via molecular dynamics simulations .
  • Replication studies : Design orthogonal assays (SPR vs. ITC) to validate disputed data .

Q. What strategies optimize the development of structure-activity relationship (SAR) models for C₂₁H₂₄F₂N₂O₃ derivatives?

  • Fragment-based design : Systematically modify the difluorophenyl or tertiary amine moieties and quantify effects on potency/logP .
  • High-throughput screening : Use automated liquid handlers to test 50+ analogs under standardized conditions .
  • Machine learning integration : Train QSAR models with descriptors like molar refractivity and electrostatic potential maps .

Q. How can researchers address ethical and practical challenges in in vivo toxicity studies of C₂₁H₂₄F₂N₂O₃?

  • Ethical frameworks : Align dosing protocols with ARRIVE 2.0 guidelines to minimize animal use .
  • Metabolite tracking : Employ LC-MS/MS to detect fluorinated metabolites in plasma, ensuring accurate toxicity profiling .
  • Negative control rigor : Include vehicle-only groups to distinguish compound-specific effects from solvent artifacts .

Data Presentation & Reproducibility

Q. What are best practices for presenting spectral data of C₂₁H₂₄F₂N₂O₃ in publications?

  • Raw data appendices : Deposit unprocessed NMR/FTIR files in repositories like Zenodo for peer validation .
  • Peak annotation clarity : Label all 19F^{19}\text{F} signals with integration values and splitting patterns .
  • Error margins : Report signal-to-noise ratios and instrument calibration dates .

Q. How to ensure computational models (e.g., docking studies) for C₂₁H₂₄F₂N₂O₃ are methodologically sound?

  • Force field validation : Benchmark docking scores against crystallographic data of similar ligands .
  • Sensitivity analysis : Vary protonation states of the tertiary amine to assess docking pose robustness .
  • Open-source transparency : Share scripts (e.g., Python/R) on GitHub to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.